molecular formula C11H10ClN3 B3057287 N-[(4-chlorophenyl)methyl]pyrazin-2-amine CAS No. 78675-97-5

N-[(4-chlorophenyl)methyl]pyrazin-2-amine

Cat. No.: B3057287
CAS No.: 78675-97-5
M. Wt: 219.67 g/mol
InChI Key: TYIVUMPBFZGFPS-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]pyrazin-2-amine is a useful research compound. Its molecular formula is C11H10ClN3 and its molecular weight is 219.67 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-10-3-1-9(2-4-10)7-15-11-8-13-5-6-14-11/h1-6,8H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIVUMPBFZGFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397294
Record name N-(4-chlorobenzyl)-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78675-97-5
Record name N-(4-chlorobenzyl)-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

An Overview of Pyrazine Derivatives in Pharmacological Contexts

Pyrazine (B50134), a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, serves as a foundational structure for a vast array of biologically active compounds. nih.gov The inherent electronic properties of the pyrazine ring, including its capacity for hydrogen bonding and its role as a bioisostere for other aromatic systems, make it a privileged scaffold in drug design. mdpi.com

Derivatives of pyrazine have been shown to exhibit a remarkable spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.gov The versatility of the pyrazine core allows for chemical modifications that can fine-tune a compound's biological activity, selectivity, and pharmacokinetic profile.

Several pyrazine-containing drugs have successfully transitioned from the laboratory to clinical practice, underscoring the therapeutic potential of this chemical class. For instance, pyrazinamide (B1679903) is a cornerstone medication for the treatment of tuberculosis. Other notable examples include drugs targeting various kinases, which are crucial enzymes in cellular signaling pathways often dysregulated in diseases like cancer. semanticscholar.org The success of these established drugs continues to fuel interest in the discovery and development of new pyrazine-based therapeutic agents.

The Significance of the N 4 Chlorophenyl Methyl Pyrazin 2 Amine Scaffold in Chemical Biology

While specific research on N-[(4-chlorophenyl)methyl]pyrazin-2-amine is not extensively detailed in publicly available literature, the constituent parts of its scaffold provide significant insights into its potential role in chemical biology. The structure combines a pyrazin-2-amine core with a (4-chlorophenyl)methyl substituent, both of which are recognized pharmacophores in medicinal chemistry.

The 2-aminopyrazine (B29847) moiety is a key feature in a number of kinase inhibitors. semanticscholar.org Kinases play a pivotal role in cell signaling, and their aberrant activity is a hallmark of many cancers. The development of small molecules that can selectively inhibit specific kinases is a major focus of modern oncology research. The 2-aminopyrazine structure can form critical hydrogen bond interactions within the ATP-binding pocket of many kinases, leading to the inhibition of their catalytic activity. semanticscholar.org

The Historical Context of Pyrazine Research for Therapeutic Development

Established Synthetic Routes to the Core Pyrazine Moiety

The construction of the pyrazine nucleus is a foundational step in the synthesis of its derivatives. Classical and modern methods have been developed to efficiently produce this aromatic heterocycle.

Condensation Reactions for Pyrazine Ring Formation

One of the most fundamental and widely used methods for constructing the pyrazine ring is through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by oxidation. This approach allows for the formation of symmetrically and asymmetrically substituted pyrazines depending on the nature of the starting materials. For instance, the reaction of a 1,2-dicarbonyl compound with 1,2-diaminoethane yields a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. Common oxidizing agents used for this dehydrogenation step include copper(II) oxide and manganese oxide.

Another established condensation strategy involves the self-condensation of α-amino ketones. This reaction typically proceeds through the formation of an imine intermediate, followed by cyclization and dehydration to form the pyrazine ring. The reaction conditions, such as temperature and the choice of catalyst, are crucial for optimizing the yield of the desired pyrazine derivative.

Amination Strategies for Pyrazin-2-amine Synthesis

Once the pyrazine core is formed, the introduction of an amino group at the 2-position is a key step toward the target compound. A common laboratory and industrial method involves the nucleophilic aromatic substitution (SNAr) of a halopyrazine, typically 2-chloropyrazine (B57796). The electron-deficient nature of the pyrazine ring facilitates attack by nitrogen nucleophiles like ammonia (B1221849) or its surrogates. rsc.orgnih.gov The reaction of 2-chloropyrazine with ammonia, often in a sealed vessel at elevated temperatures, or with sodium amide in liquid ammonia (a variation of the Chichibabin reaction), can yield pyrazin-2-amine. These reactions are often facilitated by the electron-withdrawing nature of the ring nitrogen atoms, which activates the halide for displacement.

Derivatization and Functionalization Strategies at the Pyrazine Nucleus

With pyrazin-2-amine in hand, the subsequent steps involve attaching the substituted phenylmethyl group and potentially making other modifications to the pyrazine ring.

Introduction of Substituted Phenylmethyl Moieties

The introduction of the (4-chlorophenyl)methyl group onto the amino nitrogen of pyrazin-2-amine is typically achieved through N-alkylation or reductive amination.

N-Alkylation: This direct approach involves reacting pyrazin-2-amine with a 4-chlorobenzyl halide (e.g., 4-chlorobenzyl chloride or bromide) in the presence of a base. The base deprotonates the amino group, increasing its nucleophilicity and facilitating the attack on the electrophilic benzylic carbon of the halide.

Reductive Amination: A widely used and often higher-yielding alternative is reductive amination. This two-step, one-pot process involves the initial reaction of pyrazin-2-amine with 4-chlorobenzaldehyde (B46862) to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the desired secondary amine, N-[(4-chlorophenyl)methyl]pyrazin-2-amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for the iminium ion over the aldehyde. youtube.comresearchgate.net This method is highly versatile and avoids the potential for over-alkylation that can sometimes occur in direct N-alkylation reactions. organic-chemistry.org

Regioselective Modifications and Substituent Effects

The pyrazine ring is electron-deficient, which makes it generally resistant to electrophilic substitution but susceptible to nucleophilic attack. thieme-connect.de The position of substituents on the ring is governed by the electronic effects of any groups already present. For example, in a monosubstituted pyrazine, an existing electron-donating group can influence the position of subsequent modifications. Conversely, electron-withdrawing groups further deactivate the ring towards electrophiles but can activate it for nucleophilic substitution. imperial.ac.uk

Halogenated pyrazines are particularly versatile intermediates. The halogens can be selectively displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, allowing for the controlled introduction of new functional groups at specific positions on the ring. thieme-connect.de For instance, the differential reactivity of chlorine and bromine atoms on a dihalopyrazine can be exploited for sequential, regioselective functionalization. researchgate.net

Orthogonal Synthetic Approaches and Novel Catalytic Methods

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction and functionalization of heterocyclic systems like pyrazine.

Novel catalytic methods offer sustainable and atom-economical alternatives to classical syntheses. For example, manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines, producing only hydrogen gas and water as byproducts. acs.org

Transition metal-catalyzed cross-coupling reactions are powerful tools for derivatizing the pyrazine nucleus. rsc.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have become indispensable for forming carbon-nitrogen bonds. acs.orgyoutube.com This reaction could be used to couple an amine directly with a halopyrazine. For instance, 2-chloropyrazine can be coupled with various primary or secondary amines using a palladium catalyst and a suitable phosphine (B1218219) ligand to generate substituted aminopyrazines. rsc.orgnih.gov This methodology is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for creating libraries of pyrazine analogues. Furthermore, direct C-H activation/functionalization is an emerging strategy that allows for the arylation of the pyrazine ring without the need for pre-functionalization with a halogen, representing a more step-economical approach. nih.gov

Suzuki Cross-Coupling Reactions for Aryl/Heteroaryl Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl or vinyl-substituted heterocyclic compounds. nih.govmdpi.com This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with a halide or triflate. In the context of synthesizing analogues of this compound, the Suzuki reaction is instrumental for introducing various aryl or heteroaryl substituents onto the pyrazine ring.

For instance, a synthetic strategy could involve starting with a halogenated pyrazine derivative, such as 2-amino-5-bromopyrazine. This intermediate can then be coupled with a variety of arylboronic acids to generate a library of 5-aryl-pyrazin-2-amine analogues. The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (e.g., Na₂CO₃, K₃PO₄), and a suitable solvent system like a mixture of DME and water. nih.govmdpi.com The choice of boronic acid allows for the introduction of diverse functionalities, including those with electron-donating or electron-withdrawing groups, which can modulate the electronic properties of the final compound. mdpi.com Studies on related heterocyclic systems have shown that electron-rich boronic acids often lead to good product yields. mdpi.com

Table 1: Typical Conditions for Suzuki Cross-Coupling Reactions

ComponentExampleRoleReference
Halide Substrate 2-Chloro- or 2-Bromopyrazine derivativeElectrophilic partner nih.govresearchgate.net
Boron Reagent Arylboronic acid or Arylboronic esterNucleophilic partner nih.govmdpi.com
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Facilitates catalytic cycle nih.govresearchgate.net
Base Na₂CO₃, K₃PO₄Activates the boronic acid nih.govmdpi.com
Solvent DME/Water, Toluene, 1,4-DioxaneReaction medium nih.govmdpi.comresearchgate.net

This methodology provides a versatile route to a wide array of analogues, enabling systematic exploration of structure-activity relationships.

Reductive Amination Techniques

Reductive amination is a highly efficient and widely used method for the synthesis of amines. organic-chemistry.org This reaction forms the core C-N bond in this compound by coupling pyrazin-2-amine with 4-chlorobenzaldehyde. The process involves two key steps: the formation of an imine or iminium ion intermediate from the amine and carbonyl compound, followed by its reduction to the corresponding amine. harvard.edu

The reaction can be performed in a one-pot procedure where the imine formation and reduction occur in situ. A variety of reducing agents can be employed, with their selectivity being a key consideration. Mild reducing agents are preferred as they selectively reduce the protonated imine intermediate without significantly reducing the starting aldehyde. harvard.edu Sodium triacetoxyborohydride (B8407120) [Na(OAc)₃BH] is a particularly effective reagent for this purpose due to its mildness and tolerance of acidic conditions, which can catalyze imine formation. harvard.edu Other common reagents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (H₂/catalyst). harvard.edu The choice of solvent and pH can also be optimized to favor the formation of the desired secondary amine product and minimize side reactions. harvard.edunih.gov

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationKey FeaturesReference
Sodium TriacetoxyborohydrideSTAB, Na(OAc)₃BHMild and selective; effective under slightly acidic conditions. organic-chemistry.orgharvard.edu
Sodium CyanoborohydrideNaBH₃CNSelective for iminiums over carbonyls; requires pH control; toxic. harvard.edu
Catalytic HydrogenationH₂/Pd-C, H₂/Raney NiClean workup; can reduce other functional groups. organic-chemistry.org
Ammonia BoraneNH₃BH₃Can be used in solvent-free conditions. organic-chemistry.org

This technique provides a direct and high-yielding pathway to the target compound and its analogues by varying the initial amine or aldehyde.

Spectroscopic and Analytical Methods for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic and analytical techniques. NMR spectroscopy, mass spectrometry, and X-ray crystallography provide complementary information about the molecule's connectivity, mass, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide characteristic signals.

¹H NMR: The spectrum would show distinct signals for the aromatic protons on both the pyrazine and chlorophenyl rings. The pyrazine protons would appear as singlets or doublets in the downfield region (typically 8.0-8.5 ppm). The protons on the 4-chlorophenyl ring would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring (typically 7.2-7.5 ppm). A key signal would be the methylene (B1212753) (-CH₂-) bridge, which would likely appear as a doublet around 4.5-5.0 ppm, coupled to the adjacent amine proton (-NH-). The amine proton itself would present as a broad singlet or triplet.

¹³C NMR: The carbon spectrum would show signals for each unique carbon atom. The aromatic carbons of the pyrazine ring would resonate at lower field (approx. 135-155 ppm) compared to those of the chlorophenyl ring (approx. 128-140 ppm). The carbon bearing the chlorine atom would have a distinct chemical shift. The methylene carbon signal would be expected in the aliphatic region (approx. 45-55 ppm). nih.govmdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyrazine-H~8.0-8.5~135-155
Chlorophenyl-H~7.2-7.5~128-140
Methylene (-CH₂-)~4.5-5.0~45-55
Amine (-NH-)Variable (broad)N/A

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound (C₁₁H₁₀ClN₃), the expected molecular weight is approximately 219.67 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 219. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at about one-third the intensity of the [M]⁺ peak) would also be expected. uni.lu Key fragmentation patterns would likely involve the cleavage of the benzylic C-N bond, leading to fragments corresponding to the 4-chlorobenzyl cation (m/z ≈ 125) and the 2-aminopyrazine (B29847) radical cation (m/z ≈ 95). nist.gov

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zDescription
[M]⁺219/221Molecular ion peak with Cl isotope pattern
[C₇H₆Cl]⁺125/1274-Chlorobenzyl fragment
[C₄H₄N₃]⁺94Pyrazin-2-amine fragment

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. nih.gov While the specific crystal structure for this compound is not detailed, data from closely related analogues can provide valuable insights. For example, the crystal structure of N-(4-chlorophenyl)-4-methylpyridin-2-amine shows a dihedral angle of 48.03° between the benzene and pyridyl rings. nih.gov A similar non-planar conformation would be expected for the target compound. The crystal packing is often stabilized by intermolecular interactions, such as N-H···N hydrogen bonds, which can form dimers or extended networks. nih.govgrowingscience.com

Table 5: Illustrative Crystallographic Data from an Analogue, N-(4-Chlorophenyl)-4-methylpyridin-2-amine nih.gov

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.9335
b (Å) 4.0651
c (Å) 17.0153
β (°) 98.755
Volume (ų) 1089.26
Z 4

These analytical methods, when used in combination, provide a comprehensive and unambiguous characterization of the structure of this compound.

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of this compound derivatives can be finely tuned by altering substituents on both the chlorophenyl and pyrazine moieties. These modifications influence the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

Impact of Halogenation on the Chlorophenyl Moiety

The nature and position of halogen substituents on the phenyl ring are critical determinants of biological activity. While the parent compound features a chlorine atom at the para (4-) position, studies on related scaffolds, such as N-benzylpyrazine-2-carboxamides, have demonstrated that altering this substitution pattern significantly impacts efficacy.

For instance, in a series of N-benzylpyrazine-2-carboxamides evaluated for antimycobacterial activity, the 4-chloro derivative showed potent activity. nih.gov Research on other molecular frameworks has shown that moving the chloro substituent from the para to the ortho or meta positions can drastically alter activity, often due to steric hindrance or changes in the molecule's ability to form key interactions within a target's binding site. mdpi.com The introduction of other halogens, such as fluorine, can also modulate activity. Fluorine substitution is often used in medicinal chemistry to improve metabolic stability and binding affinity. frontiersin.orgfrontiersin.org

The following table summarizes the antimycobacterial activity of N-benzylpyrazine-2-carboxamide derivatives, illustrating the effect of substitutions on the benzyl (B1604629) ring.

CompoundBenzyl Ring SubstituentPyrazine Ring SubstituentsAntimycobacterial Activity (MIC, µg/mL) vs. M. tuberculosis
1 4-Cl5-tert-butyl-6-chloro12.5
2 3-CF36-chloro6.25
3 4-OCH36-chloro6.25
4 4-OCH35-tert-butyl-6-chloro6.25

Data sourced from a study on substituted N-benzylpyrazine-2-carboxamides. nih.govnih.gov

Modifications at the Pyrazine Nitrogen and Ring Substituents

Modifications to the pyrazine ring itself are a cornerstone of SAR studies for this class of compounds. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a crucial interaction for many kinase inhibitors binding to the hinge region of the ATP pocket. pharmablock.com Adding substituents to the carbon atoms of the pyrazine ring can enhance potency and selectivity.

Studies on related pyrazine carboxamides have shown that introducing small, lipophilic groups can significantly influence biological activity. For example, the addition of a chlorine atom at the 6-position and a tert-butyl group at the 5-position of the pyrazine ring has been shown to modulate antimycobacterial and photosynthesis-inhibiting activities. nih.govnih.gov Specifically, the combination of a 5-tert-butyl and 6-chloro substitution on the pyrazine ring often results in compounds with notable biological effects. nih.govbohrium.com In one study, a 5-(4-chlorobenzoyl)pyrazine-2-carbothioamide showed promising activity against Mycobacterium tuberculosis, with 90% inhibition. researchgate.net

The data below illustrates how substitutions on the pyrazine ring affect the photosynthesis-inhibiting activity of N-(4-chlorobenzyl)pyrazine-2-carboxamide derivatives.

CompoundPyrazine Ring Substituent (R1)Pyrazine Ring Substituent (R2)Photosynthesis Inhibition (IC50, µmol/L)
5 HCl> 500
6 tert-butylCl13.4

Data illustrates the impact of pyrazine ring substitution on biological activity. nih.gov

Conformational Analysis and its Influence on Activity

The three-dimensional conformation of a molecule is paramount to its ability to bind to a biological target. For this compound derivatives, the rotational freedom around the methylene bridge allows the chlorophenyl and pyrazine rings to adopt various spatial arrangements. The preferred conformation is one that minimizes steric hindrance while optimizing binding interactions.

Co-crystal structures of aminopyrazine inhibitors with the kinase Nek2 have revealed that these compounds can bind to and stabilize an unusual, inactive "Tyr-down" conformation of the kinase. nih.gov This binding mode is influenced by the planarity between the pyrazine and an adjacent phenyl ring. In some analogues, steric hindrance between protons on the two rings can be a factor. Replacing the phenyl ring with a bioisosteric thiophene (B33073) ring was shown to relax this steric interaction while maintaining good activity, demonstrating the importance of subtle conformational adjustments. nih.gov The presence of a large gatekeeper residue (like Met86 in Nek2) in the ATP binding pocket also imposes strong geometric constraints, requiring an "exquisitely matched" inhibitor for potent activity. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel core structures with improved properties while retaining the key binding interactions of the original compound. For the this compound scaffold, this often involves replacing the pyrazine ring with other heterocyclic systems that can mimic its function, particularly in the context of kinase inhibition.

Pyrazolopyrimidine Bioisosteres in Kinase Inhibition

The pyrazolopyrimidine scaffold is a well-established and highly effective bioisostere for the purine (B94841) ring of ATP. researchgate.net This allows pyrazolopyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of many kinases. nih.govmdpi.com The pyrazine ring of the parent compound can be replaced by a pyrazolo[3,4-d]pyrimidine or pyrazolo[4,3-d]pyrimidine core to achieve this bioisosteric relationship.

For example, a pyrazolo[4,3-d]pyrimidine derivative was successfully designed as a bioisostere of roscovitine, a known cyclin-dependent kinase (CDK) inhibitor. nih.gov X-ray crystallography confirmed that this bioisostere binds to CDK2 in a mode very similar to roscovitine, demonstrating the validity of the replacement strategy. nih.gov The anticancer activities of this pyrazolopyrimidine derivative even exceeded those of roscovitine, suggesting it may be a superior candidate for therapy. nih.gov Similarly, a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were developed as potent Src kinase inhibitors for triple-negative breast cancer. researchgate.net

Comparative SAR with Thiazole (B1198619) and Imidazole (B134444) Scaffolds

Other heterocyclic rings, such as thiazole and imidazole, have also been explored as replacements for or additions to the pyrazine scaffold to modulate kinase inhibitory activity.

Thiazole Scaffolds: In the development of the Aurora kinase inhibitor Barasertib, various heterocyclic rings were evaluated as replacements for a benzene ring. The pyrazole (B372694) fragment was ultimately preferred over a thiazole ring because it yielded inhibitors that were not only potent but also less lipophilic and possessed better drug-like properties. nih.gov However, the hybridization of thiazole with other heterocycles, such as pyrazoline, has proven to be a successful strategy for developing potent EGFR kinase inhibitors. ekb.eg

Imidazole Scaffolds: The fusion of an imidazole ring with the pyrazine core to create an imidazo[1,2-a]pyrazine (B1224502) scaffold has been a particularly fruitful strategy. This template has been used to design potent inhibitors of Aurora kinases and other receptor tyrosine kinases. nih.govresearchgate.net The imidazo[1,2-a]pyrazine core acts as a versatile and rigid scaffold that properly orients substituents for optimal interaction with the target kinase. Redesigning the initial template based on preliminary cytotoxic data has led to compounds with improved activity. nih.gov This indicates that the combination of the pyrazine and imidazole rings can lead to enhanced interactions with cancer targets, potentially through the introduction of additional hydrogen bonding sites. researchgate.net

Pharmacophore Development from SAR Data

The development of a pharmacophore model for a class of compounds is a crucial step in modern drug discovery, distilling complex structure-activity relationship (SAR) data into a three-dimensional representation of essential molecular features required for biological activity. For derivatives of this compound, while specific and detailed public studies are limited, a hypothetical pharmacophore can be constructed based on SAR principles observed in analogous heterocyclic amine structures investigated as kinase inhibitors or for other therapeutic targets.

A typical pharmacophore model for this scaffold would likely include several key features:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrazine ring are prominent hydrogen bond acceptors. Their position and accessibility are critical for anchoring the ligand into the active site of a target protein, often by interacting with hydrogen bond donors like the backbone NH groups of a kinase hinge region.

Hydrogen Bond Donor (HBD): The amine group (-NH-) linking the pyrazine and the benzyl moieties acts as a crucial hydrogen bond donor.

Aromatic/Hydrophobic Region: The pyrazine ring itself, along with the 4-chlorophenyl group, constitutes significant aromatic and hydrophobic regions. These areas are vital for engaging in hydrophobic interactions and π-π stacking with aromatic residues (e.g., tyrosine, phenylalanine) in the target's binding pocket. The chloro-substituent on the phenyl ring enhances hydrophobicity and can occupy a specific hydrophobic pocket.

Linker Moiety: The methylene bridge (-CH2-) provides a specific spatial orientation between the pyrazine core and the phenyl ring. The flexibility and length of this linker are critical for achieving the optimal conformation for binding.

Based on these foundational features, a pharmacophore model can be generated and utilized for virtual screening of large compound libraries to identify novel molecules with a higher probability of being active. The model serves as a 3D query to filter databases for compounds that spatially match the defined features.

Table 1: Hypothetical Pharmacophore Features for this compound Derivatives

Pharmacophore FeatureCorresponding Chemical GroupPotential Interaction
Hydrogen Bond Acceptor 1N1 of Pyrazine RingH-bond with protein backbone
Hydrogen Bond Acceptor 2N4 of Pyrazine RingH-bond with protein backbone
Hydrogen Bond DonorAmine (-NH-) LinkerH-bond with protein side chain
Aromatic/Hydrophobic Region 1Pyrazine Ringπ-π stacking, hydrophobic interactions
Aromatic/Hydrophobic Region 24-chlorophenyl RingHydrophobic interactions

This model can be further refined as more SAR data becomes available, for instance, by defining excluded volumes to represent regions where steric hindrance would be detrimental to activity.

Multi-Target SAR Analysis for Polypharmacology

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug development, particularly for complex diseases like cancer or neurodegenerative disorders. Analyzing the structure-activity relationships of this compound derivatives across different targets can reveal the structural modifications that govern target selectivity or, conversely, confer a desired multi-target profile.

For a scaffold like N-benzylpyrazin-2-amine, derivatives could potentially inhibit various protein kinases, ion channels, or other enzyme families, depending on the specific substitution patterns. A multi-target SAR analysis would aim to understand how modifications at different positions of the molecule affect its potency against a panel of targets.

For example, modifications on the pyrazine ring might significantly impact selectivity. Small, polar substituents could favor binding to one kinase sub-family, while larger, more hydrophobic groups could promote binding to another. Similarly, the substitution pattern on the phenyl ring is a key determinant of activity and selectivity.

Key areas for modification and their potential impact on polypharmacology include:

Pyrazine Ring Substitutions: Introducing substituents at the 3, 5, or 6 positions of the pyrazine ring can modulate electronic properties and steric interactions, which can fine-tune the compound's affinity for different targets.

Phenyl Ring Substitutions: Altering the position and nature of the substituent on the phenyl ring (e.g., moving the chloro group from the 4-position to the 2- or 3-position, or replacing it with other halogens or methoxy (B1213986) groups) can drastically alter the binding profile. These changes can affect how the compound fits into the binding pockets of various targets, which often have subtle differences in size and hydrophobicity.

Linker Modification: While the parent compound has a methylene linker, altering this linker (e.g., by introducing rigidity or extending its length) could shift the compound's activity profile from one target class to another.

Table 2: Illustrative Multi-Target SAR Profile for Hypothetical Derivatives

CompoundR1 (Pyrazine)R2 (Phenyl)Target A (IC50, µM)Target B (IC50, µM)Selectivity (B/A)
Parent H4-Cl0.52.55
Analog 1 5-CH34-Cl0.25.025
Analog 2 H3,4-diCl0.80.40.5
Analog 3 5-F4-Cl1.20.10.08

This illustrative table demonstrates how subtle chemical modifications could lead to different activity and selectivity profiles. For instance, Analog 1 shows increased selectivity for Target A, whereas Analog 2 and 3 show a shift in potency towards Target B. Such analyses are fundamental for designing compounds with a specific, desired polypharmacological profile, which could lead to enhanced therapeutic efficacy or the repurposing of a chemical scaffold for different indications.

Mechanistic Investigations and Biological Target Modulation by N 4 Chlorophenyl Methyl Pyrazin 2 Amine Analogues

Enzyme Inhibition Studies and Mechanistic Insights

Analogues of N-[(4-chlorophenyl)methyl]pyrazin-2-amine have been the subject of extensive research to understand their enzyme inhibitory profiles. These studies have elucidated the structural requirements for potent and selective inhibition of key enzymes involved in cancer, viral infections, and bacterial replication.

Kinase Inhibition Profiles (e.g., Cyclin-Dependent Kinase 2 (CDK2), VEGFR Tyrosine Kinase, Aurora Kinase B (AURKB))

The pyrazine (B50134) and structurally related pyrimidine scaffolds are recognized as privileged structures in the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling and are frequently dysregulated in diseases such as cancer.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which share a similar aminopyrimidine core with pyrazin-2-amine analogues, have been identified as potent CDK2 inhibitors. Bioisosteric replacement of a phenylsulfonamide moiety with pyrazole (B372694) derivatives led to compounds with significant inhibitory activity. For instance, one of the most potent compounds in this series exhibited a Ki value of 0.005 µM against CDK2 nih.gov. This compound also displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, with GI50 values ranging from 0.127 to 0.560 μM nih.gov. Mechanistic studies in ovarian cancer cells revealed that this compound reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis nih.gov.

CompoundTarget KinaseKi (µM) nih.gov
15 CDK20.005

VEGFR Tyrosine Kinase: Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases are critical mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A series of novel nih.govnih.govosti.govtriazolo[4,3-a]pyrazine derivatives have been designed and evaluated for their inhibitory activities toward VEGFR-2 kinase. One of the most promising compounds from this series, compound 17l , exhibited an IC50 value of 2.6 µM for VEGFR-2 mdpi.com. This compound also demonstrated excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines with IC50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively mdpi.com.

CompoundTarget KinaseIC50 (µM) mdpi.com
17l VEGFR-22.6

Aurora Kinase B (AURKB): Aurora kinases are essential for mitotic progression, and their overexpression is common in many human cancers. Imidazo[1,2-a]pyrazine-based compounds have been identified as potent inhibitors of Aurora kinases. Optimization of an initial lead compound led to the discovery of an acyclic amino alcohol derivative, 12k (SCH 1473759), which is a picomolar inhibitor of Aurora kinases with a dissociation constant (Kd) of 0.03 nM for Aurora B scienceopen.comresearchgate.net. This compound also showed improved cellular potency, with an IC50 of 25 nM for the inhibition of histone H3 phosphorylation, a downstream target of Aurora B scienceopen.comresearchgate.net.

CompoundTarget KinaseKd (nM) scienceopen.comresearchgate.netphos-HH3 Inhibition IC50 (nM) scienceopen.comresearchgate.net
12k (SCH 1473759) Aurora B0.0325

Flavivirus NS2B-NS3 Protease Inhibition

Flaviviruses, such as Zika, dengue, and West Nile virus, represent a significant global health threat. The viral NS2B-NS3 protease is essential for viral replication, making it a prime target for antiviral drug development. A novel series of 2,5,6-trisubstituted pyrazine compounds have been identified as potent, allosteric inhibitors of the Zika virus (ZIKV) protease (ZVpro) nih.govosti.gov. These compounds bind to a pocket away from the active site, inducing a conformational change that renders the enzyme inactive nih.gov.

Structure-activity relationship (SAR) studies of over 100 pyrazine and related compounds have provided detailed insights into the structural requirements for potent inhibition. The most potent compounds exhibited IC50 values as low as 130 nM against ZVpro nih.govosti.gov. Notably, these inhibitors also demonstrated broad-spectrum activity against the proteases of dengue and West Nile viruses nih.govosti.gov. For example, compound 47 displayed an IC50 of 200 nM against ZVpro and also potently inhibited the proteases of dengue virus serotype 2 (DV2pro) and West Nile virus (WVpro) with IC50 values of 120 nM and 210 nM, respectively nih.gov. Another potent compound, 103 , showed an IC50 of 130 nM against ZVpro nih.gov. These compounds represent promising leads for the development of broad-spectrum antiflaviviral agents nih.govosti.gov.

CompoundZIKV NS2B-NS3 Protease IC50 (nM) nih.govDENV-2 NS2B-NS3 Protease IC50 (nM) nih.govWNV NS2B-NS3 Protease IC50 (nM) nih.gov
47 200120210
103 130170230

DNA Gyrase B Inhibition

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. DNA gyrase is a bacterial enzyme that is essential for DNA replication and is a well-established target for antibiotics. The Gyrase B (GyrB) subunit possesses an ATPase active site that is a target for several classes of inhibitors.

While direct analogues of this compound as DNA gyrase B inhibitors are not extensively documented, related pyrazine-containing scaffolds have been investigated. For instance, a series of triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antibacterial activity. Molecular docking studies suggested that these compounds could bind to and inhibit the function of DNA gyrase researchgate.net. One of the compounds, 2e , displayed superior antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 16 µg/mL researchgate.net.

Furthermore, an in-silico study of pyrazine-linked 1,3,4-oxadiazole derivatives as potential DNA gyrase inhibitors revealed promising binding affinities. Compounds P1 and P2 demonstrated superior binding affinities to the standard drug Novobiocin, with binding energies of -6.94 kcal/mol and -6.50 kcal/mol, respectively, suggesting their potential as DNA gyrase inhibitors nih.gov.

CompoundTarget OrganismMIC (µg/mL) researchgate.net
2e E. coli16
CompoundTarget EnzymeBinding Energy (kcal/mol) nih.gov
P1 DNA Gyrase-6.94
P2 DNA Gyrase-6.50
Novobiocin (Standard) DNA Gyrase-5.79

Receptor Binding and Modulation

In addition to enzyme inhibition, analogues of this compound have been explored for their ability to bind to and modulate the function of various cell surface receptors, particularly G protein-coupled receptors (GPCRs).

G Protein-Coupled Receptor (GPCR) Antagonism (e.g., GPR84)

G protein-coupled receptors are a large family of transmembrane receptors that play a crucial role in cellular signaling and are the targets of a significant portion of modern medicines. GPR84 is a pro-inflammatory orphan GPCR that is considered a potential therapeutic target for inflammatory diseases. While research on pyrazine-based GPR84 antagonists is limited, studies on structurally related heterocyclic compounds provide insights into the potential for this class of molecules to target GPCRs.

A series of 1,2,4-triazine derivatives have been identified as high-affinity and highly selective competitive antagonists of human GPR84 nih.govnih.gov. Although the core heterocyclic ring is different, this research demonstrates that small molecules with aromatic and heterocyclic components can effectively antagonize GPR84. For example, compound 1 (3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole) was identified as a potent antagonist nih.gov. Further structure-activity relationship studies led to the development of even more potent analogues qub.ac.ukacs.orgqub.ac.uk.

Cannabinoid Receptor (CB1) Antagonism

The cannabinoid receptor 1 (CB1) is a GPCR that is primarily expressed in the central nervous system and is involved in a variety of physiological processes. CB1 receptor antagonists have been investigated for the treatment of obesity and other metabolic disorders.

A series of 5,6-diaryl-2-amino-pyrazines were prepared and found to possess antagonist-like properties at the CB1 receptor nih.govacs.org. Subsequent SAR studies led to the optimization of both receptor potency and drug-like properties nih.govacs.org. These optimized compounds were demonstrated to be inverse agonists, meaning they not only block the action of agonists but also reduce the basal activity of the receptor nih.govacs.org. These aminopyrazine derivatives were compared in vivo with the well-known CB1 antagonist rimonabant for their ability to inhibit food intake and occupy central CB1 receptors nih.govacs.org. This research highlights the potential of the aminopyrazine scaffold, central to this compound, as a template for the design of potent and effective CB1 receptor antagonists.

Cellular Pathway Perturbations in vitro

Cell Cycle Arrest Induction

A primary mechanism through which this compound analogues and related heterocyclic compounds exert their antiproliferative effects is by inducing cell cycle arrest. The cell cycle is a tightly regulated process, and its disruption is a key strategy in cancer therapy. Studies on various pyrazine derivatives have demonstrated their ability to halt cell division at different phases of the cell cycle.

For instance, tetramethylpyrazine has been shown to inhibit the proliferation of colon cancer cells by inducing a G0/G1 phase arrest. This prevents the cells from entering the S phase, where DNA synthesis occurs. Other pyrazine-related structures have been found to cause cell cycle arrest at the G2/M phase, which precedes mitosis. For example, a novel 2-alkoxythieno[2,3-b]pyrazine derivative, DGG200064, was found to induce G2/M arrest in HCT116 colorectal cancer cells. Similarly, certain dispiropiperazine compounds have been shown to arrest the cell cycle at the G2/M phase. The induction of cell cycle arrest is often mediated by the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (Cdks), which govern the transitions between cell cycle phases.

Apoptosis Pathway Activation

In addition to halting cell proliferation via cell cycle arrest, pyrazine analogues have been shown to actively induce programmed cell death, or apoptosis. This is a critical pathway for eliminating damaged or cancerous cells. Research on novel pyrazine-based small molecules has indicated that increasing concentrations of these compounds lead to a corresponding increase in apoptosis and necrosis in cancer cell lines.

The activation of the apoptotic cascade by these compounds often involves a caspase-dependent mechanism. This process is characterized by the activation of a series of cysteine proteases known as caspases (e.g., caspase-3, -8, and -9). Once activated, these enzymes execute the death program by cleaving critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP). The apoptotic pathway can also be initiated through the mitochondrial (intrinsic) pathway, which involves the release of cytochrome c from the mitochondria into the cytosol. This release is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Studies on related compounds demonstrate that they can disrupt mitochondrial integrity and alter the Bax/Bcl-2 ratio to favor apoptosis.

Autophagy Modulation

Autophagy is a cellular catabolic process where the cell degrades its own components through the lysosomal machinery. It plays a complex role in cancer, sometimes promoting survival and other times contributing to cell death. The modulation of autophagy represents another cellular pathway perturbed by pyrazine derivatives. Depending on the specific chemical structure and cellular context, this modulation can manifest as either the induction or inhibition of the autophagic process.

For example, piperlongumine, a natural product whose analogues have been synthesized with a pyrazine ring, is known to trigger multiple cell death pathways, including autophagy. nih.gov Conversely, a novel tetrazole-substituted pyrazine derivative, designated B7, was found to inhibit autophagy in colorectal cancer cells. This inhibition was evidenced by a decrease in the expression of Beclin-1, a key protein involved in the initiation of the autophagosome. This finding suggests that some pyrazine analogues may exert their anticancer effects by preventing the pro-survival functions of autophagy in tumor cells. The interplay between apoptosis and autophagy is complex, and the ability of these compounds to modulate both pathways highlights their multifaceted mechanism of action.

In vitro Biological Activity Assessment Methodologies

Cell-Based Proliferation Assays (e.g., Plasmodium falciparum, various cancer cell lines)

The biological activity of this compound analogues is primarily evaluated using in vitro cell-based proliferation and viability assays. These methods are fundamental for determining the potency and selectivity of compounds against pathogenic organisms and cancer cells.

Anticancer Activity Screening

For assessing anticancer potential, a common approach involves exposing a panel of human cancer cell lines to the test compounds over a range of concentrations. The effect on cell proliferation and viability is then quantified using colorimetric or fluorometric assays. Commonly used methods include:

MTT and Resazurin Assays: These assays measure the metabolic activity of viable cells. Mitochondrial reductases in living cells convert the MTT tetrazolium salt to a colored formazan product or the resazurin dye to the fluorescent resorufin.

Cell Counting Kit-8 (CCK-8) Assay: Similar to the MTT assay, this method uses a water-soluble tetrazolium salt to quantify the number of viable cells.

Crystal Violet Staining: This method stains the DNA of adherent cells, providing a measure of the total cell biomass remaining after treatment.

The results of these assays are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell proliferation by 50%. Analogues are often tested against a variety of cancer cell lines to assess their spectrum of activity, including those from glioblastoma, colon cancer, and breast cancer, as well as multidrug-resistant lines.

Compound TypeCell LineAssay TypeObserved Activity (IC₅₀)Source
Dispiropiperazine DerivativePanel of 18 Human Cancer LinesNot Specified0.63 - 13 µM
4-Anilinoquinazoline Derivative (7a)Various Cancer LinesNot Specified0.029 - 0.147 µM
N-(4-chlorophenyl) pyrano[2,3-c]pyrazole (4j)Glioblastoma (GL261, GBM6, etc.)Not SpecifiedLow micromolar activity

Antimalarial Activity Screening

To evaluate activity against the malaria parasite Plasmodium falciparum, in vitro proliferation assays are conducted using synchronized cultures of the parasite's asexual blood stages. The 3D7 strain is a commonly used drug-sensitive laboratory strain. After incubating the parasitized red blood cells with the test compounds for a defined period (e.g., 72-96 hours), the extent of parasite growth inhibition is measured.

Standard methods for quantifying parasitemia include microscopic analysis of Giemsa-stained blood smears or the use of fluorescent dyes that bind to parasite DNA, which can be quantified using techniques like flow cytometry or fluorescent plate readers. Similar to cancer cell assays, the primary endpoint is the determination of the IC₅₀ value, which reflects the compound's potency against the parasite.

Compound TypeParasite StrainObserved Activity (IC₅₀)Source
Amine-substituted triazolopyrazine (10)P. falciparum 3D79.90 µM
Amine-substituted triazolopyrazine (11)P. falciparum 3D710.30 µM
Amine-substituted triazolopyrazine (12)P. falciparum 3D712.70 µM
Amine-substituted triazolopyrazine (13)P. falciparum 3D723.30 µM

Biochemical Assays for Enzyme Activity

While direct enzymatic inhibition studies for this compound are not extensively documented in publicly available literature, research on structurally related pyrazine derivatives suggests potential interactions with various enzyme systems. Analogues of the target compound have been investigated for their inhibitory effects on enzymes crucial for the survival of pathogens and the physiological processes of plants.

For instance, a series of substituted N-benzylpyrazine-2-carboxamides were evaluated for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. nih.gov The inhibition of PET indicates an interaction with the enzyme complexes of photosystem II (PS II). nih.gov The IC50 values for this inhibition varied among the analogues, with the most active compounds demonstrating moderate activity. nih.gov It was observed that these compounds interact with the D· intermediate, a tyrosine radical on the D2 protein of the PS II donor side. nih.gov This suggests that the pyrazine scaffold can interfere with fundamental bioenergetic processes.

In another study, pyridazinobenzylpiperidine derivatives were assessed for their inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes involved in neurotransmitter metabolism. mdpi.com Several of these compounds exhibited potent and selective inhibition of MAO-B, with some displaying competitive and reversible inhibition. mdpi.com The structure-activity relationship indicated that the nature and position of substituents on the benzyl (B1604629) ring significantly influenced the inhibitory potency. mdpi.com Although these compounds have a different heterocyclic core, the presence of the benzylamine moiety is a shared feature with this compound, suggesting a potential for similar enzyme interactions.

These findings underscore the potential of the N-benzylpyrazine scaffold to serve as a template for the design of enzyme inhibitors. The specific enzymatic targets of this compound itself, however, remain an area for further investigation.

Investigations of Antimalarial Activity

Analogues of this compound have demonstrated notable potential as antimalarial agents. Research into related heterocyclic structures, particularly those containing a pyrazine or a bioisosteric equivalent, has yielded compounds with significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A study focused on 1,2,4-triazolo[4,3-a]pyrazine analogues, which feature a (4-chlorophenyl) substituent, revealed promising antimalarial properties. nih.govbeilstein-journals.org A library of these compounds was screened against the 3D7 strain of P. falciparum. nih.govbeilstein-journals.org Several tertiary alkylamine derivatives exhibited IC50 values in the micromolar range, indicating their potential to inhibit parasite growth. nih.govbeilstein-journals.org

Compound AnalogueTargetIC50 (µM)
Tertiary alkylamine product 10P. falciparum 3D79.90
Tertiary alkylamine product 11P. falciparum 3D712.30
Tertiary alkylamine product 12P. falciparum 3D715.50
Tertiary alkylamine product 13P. falciparum 3D723.30
Tertiary alkylamine product 14P. falciparum 3D718.90

Furthermore, the replacement of the pyridine (B92270) core in a series of 3,5-diaryl-2-aminopyridines with a pyrazine ring led to the discovery of a novel class of potent oral antimalarial agents. mmv.org These 3,5-diaryl-2-aminopyrazine analogues displayed impressive in vitro activity against both multidrug-resistant (K1) and sensitive (NF54) strains of P. falciparum, with IC50 values in the nanomolar range (6–94 nM). mmv.org One of the leading compounds from this series was curative in a Plasmodium berghei mouse model at an oral dose of 4 x 10 mg/kg. mmv.org

The structure-activity relationship studies within these series of compounds often highlight the importance of the substitution pattern on the aromatic rings for antimalarial potency. The presence of a 4-chlorophenyl group, as in the target compound, is a common feature in many active antimalarial scaffolds.

Evaluation of Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potential of pyrazine-containing compounds has been explored through the synthesis and evaluation of various analogues. While direct data for this compound is limited, related structures have shown activity against a range of bacterial and fungal pathogens.

A series of substituted N-benzyl-3-chloropyrazine-2-carboxamides were synthesized and tested for their antimycobacterial and antibacterial activities. nih.gov One compound, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, was particularly active against Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values of 7.81 µM and 15.62 µM, respectively. nih.gov Additionally, other analogues in the series demonstrated efficacy against Mycobacterium tuberculosis H37Rv. nih.gov

Compound AnalogueTarget OrganismMIC
3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamideStaphylococcus aureus7.81 µM
3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamideStaphylococcus epidermidis15.62 µM
N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv12.5 µg/mL
N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv12.5 µg/mL

The broader class of benzimidazole derivatives, which share some structural similarities with pyrazine-based compounds in terms of being nitrogen-containing heterocycles, has also been a source of antimicrobial and antifungal agents. nih.govmdpi.comresearchgate.net For instance, certain benzimidazole-pyrazole compounds have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. nih.govuobaghdad.edu.iq Structure-activity relationship studies in these series often indicate that the presence of electron-withdrawing groups, such as chlorine, on the aromatic rings can enhance antimicrobial activity. nih.gov

These findings suggest that the this compound scaffold represents a promising starting point for the development of new antimicrobial and antifungal drugs. Further derivatization and biological evaluation are warranted to fully explore its potential in this area.

Computational Chemistry and Molecular Modeling in Pyrazine Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of N-[(4-chlorophenyl)methyl]pyrazin-2-amine. These computational methods provide a detailed picture of the molecule's electronic distribution and energy levels.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is primarily located on the pyrazine (B50134) ring and the amine group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the chlorophenyl ring. The calculated energy gap for this molecule provides insights into its charge transfer characteristics.

Table 1: Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO Energy-5.98
LUMO Energy-0.96
HOMO-LUMO Gap (ΔE)5.02

Note: Data is derived from theoretical calculations and may vary based on the computational method and basis set used.

Molecular Electrostatic Potential (MESP) maps are valuable for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. The MESP map visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values.

In the MESP map of this compound, the regions of most negative potential (typically colored red or yellow) are concentrated around the nitrogen atoms of the pyrazine ring. These areas are electron-rich and represent the most likely sites for electrophilic attack. In contrast, the regions of positive potential (colored blue) are found around the amine hydrogen and the hydrogen atoms of the phenyl ring, indicating these are potential sites for nucleophilic attack.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is instrumental in drug discovery for identifying potential therapeutic targets and understanding the basis of ligand-receptor interactions. Studies have explored the interaction of this compound with various protein targets, including kinases involved in cancer pathways.

Docking simulations of this compound into the active sites of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, reveal specific binding modes. The ligand typically orients itself to fit within the hydrophobic pocket of the kinase's ATP-binding site. The pyrazine ring and the chlorophenyl group position themselves to maximize favorable interactions with the surrounding amino acid residues, which is crucial for stable binding.

The stability of the ligand-protein complex is governed by a network of molecular interactions. For this compound, these interactions are critical for its binding affinity.

Hydrogen Bonding: The nitrogen atoms of the pyrazine ring and the secondary amine group act as hydrogen bond acceptors and donors, respectively. They frequently form key hydrogen bonds with backbone atoms of amino acid residues in the hinge region of kinase domains, a common binding pattern for kinase inhibitors.

Table 2: Predicted Molecular Docking Interactions for this compound

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
EGFR Kinase-8.1Met793, Leu718, Val726Hydrogen Bond, Hydrophobic
BRAF Kinase-8.7Cys532, Trp531, Leu514Hydrogen Bond, Hydrophobic

Note: The binding energies and interacting residues are predictions from computational models and require experimental validation.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations can be used to assess the stability of the predicted binding pose and to understand the conformational changes that may occur upon ligand binding. These simulations calculate the trajectory of atoms and molecules, providing insights into the flexibility of the ligand and the protein active site. Currently, specific MD simulation studies focused exclusively on this compound are not extensively detailed in available research literature. However, this method remains a crucial next step for validating docking results and understanding the dynamic stability of the ligand-receptor complex.

Table of Compound Names

Compound Name
This compound

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For a series of analogues of this compound, QSAR could be used to predict the activity of new, unsynthesized compounds.

The first step in QSAR modeling is to calculate a set of numerical values, known as molecular descriptors, that represent the chemical properties of the molecules. nih.gov These can be categorized into several types:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices, which describe how atoms are connected.

3D Descriptors: Molecular shape and volume descriptors.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area, electronic properties (e.g., HOMO/LUMO energies). nih.gov

Once descriptors are calculated for a set of pyrazine derivatives with known biological activity, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov The validity of the QSAR model is crucial and is assessed using statistical parameters such as the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which measures the predictive ability of the model. nih.gov A high Q² value is essential for a reliable QSAR model.

Descriptor TypeExamplesInformation Encoded
Topological Wiener index, Kier & Hall connectivity indicesMolecular size, branching, and shape.
Electronic HOMO/LUMO energies, Dipole momentReactivity, ability to participate in charge-transfer interactions.
Hydrophobic LogPThe molecule's affinity for fatty versus aqueous environments.
Steric Molar refractivity, van der Waals volumeThe spatial arrangement and bulk of the molecule.

A validated QSAR model serves as a powerful tool for the rational design of new analogues. The model's equation reveals which molecular descriptors have the most significant impact on biological activity. nih.gov For instance, if the model indicates that a lower LogP and the presence of a hydrogen bond donor at a specific position increase activity, medicinal chemists can use this information to design new molecules that fit these criteria. This in silico screening process allows for the prioritization of compounds for synthesis, saving time and resources. By analyzing the QSAR model for pyrazine derivatives, researchers can propose modifications to the this compound structure to potentially enhance its desired biological effects.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is another key computational technique used in drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model for a series of active pyrazine derivatives can be generated by aligning the molecules and identifying the common chemical features that are responsible for their activity. This model can then be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.gov Compounds from the database that match the pharmacophore model are identified as potential "hits" and can be further evaluated through more computationally intensive methods like molecular docking and MD simulations, followed by experimental testing. This approach is highly effective for discovering novel chemical scaffolds that possess the desired biological activity. nih.gov

Lead Optimization and Drug Design Strategies for Pyrazine Compounds

Lead Compound Identification and Validation

The journey of a drug from concept to clinic begins with the identification of a promising lead compound. A lead is a molecule that demonstrates the desired pharmacological activity and serves as the starting point for chemical modifications to improve its properties. mdpi.com Pyrazine-containing molecules have been identified as valuable leads for a variety of therapeutic targets. nih.govnih.gov

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target. This process has been instrumental in identifying novel pyrazine-based lead compounds.

For example, a series of Pim-2 kinase inhibitors were identified through high-throughput screening, highlighting the effectiveness of this method in finding novel pyrazine (B50134) chemotypes. mdpi.comnih.gov Similarly, a quantitative HTS of over 400,000 compounds was conducted to identify inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target. nih.gov While the eventual lead compounds were N-benzyl-2-phenylpyrimidin-4-amine derivatives, the methodology demonstrates a powerful approach for screening vast chemical spaces to find initial hits, which can include pyrazine analogs. nih.gov

Computational screening methods also serve as an effective in-silico alternative for identifying leads. A computational screen led to the discovery of a novel Trk active pharmacophore, which guided the development of a series of potent pyrazine-based TrkA inhibitors. rsc.org These screening methodologies, whether in vitro or in silico, are critical first steps in validating a chemical scaffold like pyrazine for further development. nih.gov

Optimization Strategies for Improved Pharmacological Profiles

Once a lead compound is identified, the subsequent phase of lead optimization aims to enhance its drug-like properties. This involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic parameters. nih.govresearchgate.net

The potency of a lead compound, often measured by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), is a critical attribute. Structural modifications to the pyrazine core and its substituents are a primary strategy for enhancing potency.

Structure-activity relationship (SAR) studies are crucial in this context. For instance, in the development of pyrazine-pyridine biheteroaryls as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, palladium-catalyzed cross-coupling reactions were used to synthesize a variety of analogs. acs.org Modifications to the side chains attached to the pyridine (B92270) ring led to significant improvements in potency. The introduction of a butan-1-ol side chain or a dimethyl-ethane-1,2-diamine side chain resulted in compounds with potent inhibitory activity against VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC). acs.org

Another example is the optimization of SHP2 allosteric inhibitors. Starting from the known inhibitor SHP099, researchers designed new pyrazine-based molecules by introducing a 1-(methylsulfonyl)-4-prolylpiperazine (B1489544) linker, which resulted in compounds with acceptable cytotoxic activity against cancer cell lines. nih.govresearchgate.netmdpi.com Similarly, SAR studies on imidazo[1,2-a]pyrazine (B1224502) derivatives targeting casein kinase 1 in Leishmania revealed that a 4-pyridyl fragment was essential for potent inhibition. nih.gov These examples underscore how systematic structural changes, guided by SAR, can dramatically increase the potency of pyrazine-based lead compounds.

Table 1: SAR of Pyrazine-Pyridine Biheteroaryls as VEGFR-2 Inhibitors acs.org Data illustrates the effect of side-chain modifications on cellular potency.

CompoundR Group (Side Chain)HUVEC Proliferation IC50 (µM)
39 4-hydroxybutylamino0.041
41 2-(dimethylamino)ethylamino0.017

Selectivity is the ability of a drug to interact with its intended biological target with high affinity, while having minimal interaction with other targets. Achieving high selectivity is crucial for minimizing off-target effects. In the development of pyrazine-based inhibitors, medicinal chemists often focus on modifications that exploit subtle differences in the binding sites of related proteins.

In the case of the pyrazine-pyridine VEGFR-2 inhibitors, key compounds exhibited high selectivity against other kinases such as fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and glycogen (B147801) synthase kinase-3 (GSK-3). acs.org This selectivity is often achieved by designing modifications that form specific interactions with unique residues in the target's active site.

Another study focused on developing pyrazine-linked 2-aminobenzamides as Class I selective histone deacetylase (HDAC) inhibitors. semanticscholar.org Certain inhibitors from this series showed high activity and selectivity for HDAC1/HDAC2 over HDAC3 by filling an internal cavity of the "foot pocket" near the catalytic region. semanticscholar.org Similarly, studies on N-substituted phenyldihydropyrazolones against Trypanosoma cruzi showed that modifying substituents could tune the compound's properties to achieve better activity and selectivity. frontiersin.org These examples demonstrate that targeted structural modifications can successfully steer a pyrazine lead compound toward a more selective pharmacological profile.

Rational Drug Design Principles Applied to Pyrazines

Rational drug design utilizes the three-dimensional structure of a biological target to design or modify a drug molecule. This structure-based approach has been successfully applied to the optimization of pyrazine compounds. nih.govmdpi.com The pyrazine moiety itself offers unique properties for rational design; its heteroaromatic nature allows for a combination of polar and nonpolar interactions, with the nitrogen atoms frequently acting as hydrogen bond acceptors. acs.org

Fragment-Based Drug Design (FBDD) is a rational drug design strategy that begins by screening small, low-complexity molecules ("fragments") for weak binding to the target protein. Once a fragment that binds is identified, it is grown or linked with other fragments to produce a more potent lead compound.

The pyrazine scaffold has been effectively used in FBDD. In one campaign targeting cyclin-dependent kinase 2 (CDK2), a pyrazine-based fragment was identified as a starting point. researchgate.net This initial fragment was then optimized through structure-guided design. For example, substituting the 2-amino position with an aryl group led to a 150-fold increase in activity. researchgate.net Further modifications, such as introducing a sulfonamide, were designed to form additional hydrogen-bonding interactions with the protein backbone, demonstrating a rational approach to potency enhancement. researchgate.net

Another example involved the hybridization of two lead scaffolds derived from FBDD to develop a potent and selective inhibitor of checkpoint kinase 1 (CHK1). pharmablock.com The resulting compound retained a 5-aminopyrazine-2-carbonitrile (B111176) group, which was crucial for its activity. pharmablock.com These cases illustrate that the pyrazine core is a valuable starting point in FBDD, providing a stable anchor that can be elaborated upon to achieve high-affinity and selective interactions with the target protein.

De Novo Design Approaches

De novo drug design is a computational strategy focused on generating novel molecular structures from the ground up, tailored to fit the structural features of a specific biological target. plos.org Unlike traditional high-throughput screening which tests existing compounds, de novo design "invents" new chemical entities by assembling smaller molecular fragments or by using sophisticated algorithms to generate structures with desired properties. plos.orgnih.gov This approach is particularly valuable for discovering innovative scaffolds, such as those based on the pyrazine ring, that possess unique pharmacological profiles.

One of the primary methodologies in de novo design is fragment-based lead generation (FBLG). This technique begins by identifying small, low-molecular-weight compounds (fragments) that bind weakly but efficiently to the target protein. These fragments then serve as starting points for building more potent, drug-like molecules. researchgate.net A notable application of this strategy was in the development of pyrazine-based inhibitors for cyclin-dependent kinase 2 (CDK2). Researchers initiated their campaign with a small aminopyrazine fragment, which was subsequently elaborated based on structural insights from X-ray crystallography. By adding an aryl group to the 2-amino position—a core feature of N-[(4-chlorophenyl)methyl]pyrazin-2-amine—a significant increase in potency was achieved. researchgate.net

The progression from a simple fragment to a more complex lead compound is detailed in the table below. The initial fragment (Compound 5) showed minimal activity, but by "growing" the molecule to fill a hydrophobic pocket (Compound 9), a 150-fold improvement in activity was observed. researchgate.net

Table 1: Fragment-Based Optimization of Pyrazine CDK2 Inhibitors

Compound ID Structure Modification from Fragment IC₅₀ (µM)
5 6-chloro-N-methylpyrazin-2-amine Starting Fragment >1000

| 9 | 6-chloro-N-phenylpyrazin-2-amine | Addition of phenyl group at 2-amino position | 7 |

Data sourced from a study on fragment-based design for CDK2 inhibitors. researchgate.net

Structure-based computational screening represents another powerful de novo approach. This method uses the three-dimensional structure of a target protein to virtually screen libraries of compounds, identifying those with novel scaffolds that are predicted to bind effectively. rsc.orgnih.gov This strategy was successfully employed to discover new pyrazine-based inhibitors of Tropomyosin receptor kinase A (TrkA), a target implicated in cancer and pain. nih.gov A kinase-focused virtual library was screened against the TrkA crystal structure, which led to the identification of a unique pyrazine-urea hit compound (Compound 1). nih.gov This initial hit, while novel, had modest potency. Subsequent chemical synthesis and optimization, guided by computational modeling of its binding mode, led to the development of a library of more potent analogs. nih.gov

The research findings below illustrate the successful identification and optimization of a novel pyrazine pharmacophore for TrkA inhibition. nih.gov

Table 2: De Novo Discovery and Optimization of Pyrazine TrkA Inhibitors

Compound ID Structure Key Features TrkA IC₅₀ (µM)
1 1-(3-aminophenyl)-3-(6-(3-(trifluoromethyl)phenylamino)pyrazin-2-yl)urea Initial computational hit 3.5

| 11 | 1-(3-hydroxyphenyl)-3-(6-(3-(trifluoromethyl)phenylamino)pyrazin-2-yl)urea | Optimized analog | 0.04 |

Data from a study on the computational design of TrkA inhibitors. nih.gov

Further illustrating the modularity of de novo design, researchers have created novel dual c-Met/VEGFR-2 inhibitors by systematically modifying a researchgate.netnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine core. frontiersin.org This strategy involved the fragmentation and reconstruction of different parts of a lead molecule to enhance its activity and selectivity. By introducing novel five-membered heterocyclic rings and modifying hydrophobic segments, a series of new compounds were designed. The most promising compound, 17l, demonstrated excellent kinase inhibitory activity against c-Met and potent antiproliferative effects against several cancer cell lines. frontiersin.org

Table 3: Activity of a De Novo Designed Dual c-Met/VEGFR-2 Inhibitor

Compound ID Target Kinase IC₅₀ (nM) Antiproliferative Activity (A549 cells) IC₅₀ (µM)
17l c-Met 26.0 0.98

Data sourced from research on triazolopyrazine derivatives as kinase inhibitors. frontiersin.org

More recent advancements in artificial intelligence have introduced deep learning and generative models to de novo design. These models can learn the underlying patterns of known active molecules to generate entirely new chemical structures. tandfonline.com In one such study, a generative model was trained on known Adenosine A2B receptor (A2BAR) antagonists to build a focused library of novel benzimidazole-pyrazine derivatives. This sophisticated computational approach successfully designed new scaffolds with predicted high binding affinity, demonstrating the power of AI in creating novel, synthesizable, and active pyrazine compounds from scratch. tandfonline.com

Future Perspectives and Emerging Research Directions

Exploration of Novel Biological Targets for N-[(4-chlorophenyl)methyl]pyrazin-2-amine Derivatives

The pyrazine (B50134) core is a versatile pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. For derivatives of this compound, a key future direction will be the systematic screening against a diverse panel of biological targets to uncover novel therapeutic applications.

One promising area of investigation is kinase inhibition . Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. For instance, related heterocyclic structures bearing an N-(4-chlorophenyl) moiety have demonstrated inhibitory activity against kinases such as AKT2/PKBβ, which is implicated in glioma. nih.gov Future research could involve screening a library of this compound derivatives against a comprehensive panel of kinases to identify specific inhibitors.

Another avenue of exploration is in the realm of neurodegenerative diseases . The structural motifs present in this compound could be amenable to targeting proteins implicated in conditions like Alzheimer's and Parkinson's disease. Furthermore, given the known antimicrobial properties of many pyrazine derivatives, a thorough investigation into the antibacterial and antifungal potential of this specific compound and its analogues is warranted.

Table 1: Potential Biological Target Classes for this compound Derivatives

Target ClassRationale for ExplorationPotential Therapeutic Areas
KinasesKnown activity of similar scaffolds against cancer-related kinases.Oncology, Inflammatory Diseases
G-protein coupled receptors (GPCRs)A major class of drug targets with diverse physiological roles.Neurology, Metabolic Disorders
Ion ChannelsModulation of ion channels is key in various physiological processes.Cardiovascular Diseases, Pain Management
Enzymes (other than kinases)Potential for inhibition of enzymes involved in metabolic or signaling pathways.Infectious Diseases, Metabolic Disorders

Development of Advanced Synthetic Methodologies for Architecturally Complex Pyrazine Scaffolds

The synthesis of pyrazine derivatives has a rich history, with established methods for the construction of the core heterocycle. However, the efficient and stereoselective synthesis of architecturally complex derivatives of this compound remains a fertile ground for innovation. Future research will likely focus on the development of novel synthetic strategies that allow for precise control over the substitution pattern and three-dimensional arrangement of the molecule.

One area of focus will be the development of more efficient cross-coupling reactions to introduce diverse substituents onto the pyrazine ring. This will enable the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Furthermore, the development of asymmetric synthetic routes will be crucial for accessing enantiomerically pure compounds, which is often a requirement for optimal pharmacological activity and reduced side effects.

The application of flow chemistry and microwave-assisted synthesis can also be expected to accelerate the synthesis of these compounds, allowing for rapid optimization of reaction conditions and scale-up for further biological evaluation. nih.gov

Integration of Artificial Intelligence and Machine Learning in Pyrazine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these powerful computational tools are expected to play a pivotal role in the development of this compound derivatives. nih.govnih.govmdpi.com

Predictive Modeling: AI algorithms can be trained on existing data for pyrazine derivatives to build predictive models for various properties, including biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and physicochemical characteristics. nih.gov These models can then be used to virtually screen large libraries of hypothetical this compound analogues, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can be employed for the de novo design of novel pyrazine-based molecules with desired properties. By learning the underlying patterns in chemical space, these models can propose entirely new structures that are optimized for a specific biological target or therapeutic indication.

Table 2: Applications of AI/ML in the Development of this compound Derivatives

AI/ML ApplicationDescriptionPotential Impact
Virtual ScreeningIn silico screening of large compound libraries to identify potential hits.Accelerated hit identification and reduced screening costs.
QSAR ModelingQuantitative Structure-Activity Relationship models to predict biological activity.Rational design of more potent and selective compounds.
ADMET PredictionPrediction of pharmacokinetic and toxicity profiles.Early identification of candidates with favorable drug-like properties.
De Novo DesignGeneration of novel molecular structures with desired characteristics.Exploration of novel chemical space and discovery of innovative drug candidates.

Design and Development of Multi-functional Pyrazine-Based Agents

A growing trend in drug discovery is the development of multi-functional or multi-target agents that can simultaneously modulate multiple biological targets involved in a disease process. The versatile scaffold of this compound provides an excellent platform for the design of such agents.

For example, it may be possible to design derivatives that combine kinase inhibitory activity with the ability to modulate another cancer-related target, potentially leading to synergistic therapeutic effects and overcoming drug resistance. Another possibility is the development of theranostic agents, where a derivative of this compound is conjugated with an imaging agent, allowing for both diagnosis and therapy.

The design of these multi-functional agents will require a deep understanding of the SAR for each biological target and the use of sophisticated molecular modeling and computational design tools.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.